
N,N-diethyl-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-P,P-diphenylphosphinic amide: is an organophosphorus compound characterized by the presence of both diethyl and diphenyl groups attached to a phosphinic amide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The general reaction scheme is as follows:
Ph2P(O)Cl+Et2NH→Ph2P(O)N(Et)2+HCl
- Ph = Phenyl group (C6H5)
- Et = Ethyl group (C2H5)
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-diethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the amide group in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-diethyl-P,P-diphenylphosphinic amide has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which N,N-diethyl-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound in various chemical environments.
相似化合物的比较
Similar Compounds
Diphenylphosphinic amide: Lacks the diethyl groups, resulting in different reactivity and applications.
Diethylphosphinic amide: Contains diethyl groups but lacks the diphenyl groups, leading to variations in chemical properties.
Triphenylphosphine oxide: Contains three phenyl groups and an oxygen atom, differing significantly in structure and reactivity.
Uniqueness
N,N-diethyl-P,P-diphenylphosphinic amide is unique due to the presence of both diethyl and diphenyl groups, which impart distinct steric and electronic properties. These features enhance its versatility in chemical reactions and broaden its range of applications in scientific research and industry.
属性
CAS 编号 |
56372-47-5 |
|---|---|
分子式 |
C16H20NOP |
分子量 |
273.31 g/mol |
IUPAC 名称 |
N-diphenylphosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-3-17(4-2)19(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI 键 |
LKNWLVNNBLWNGG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


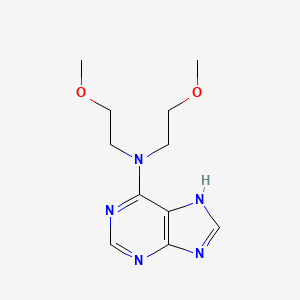
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)
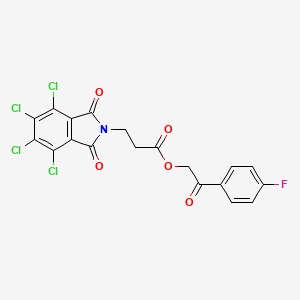
![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
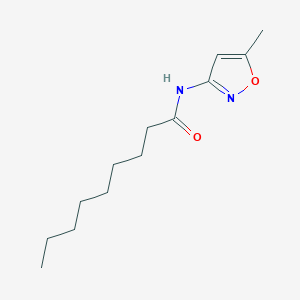
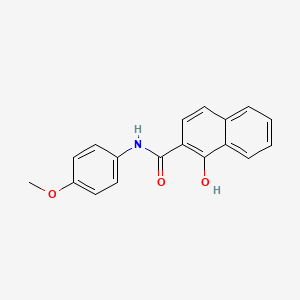
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
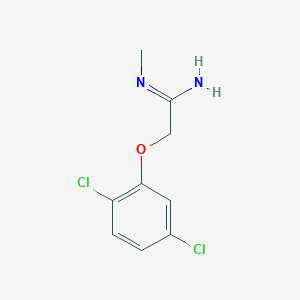
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
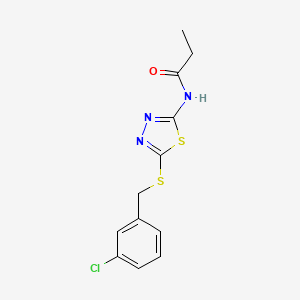
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)
